プロビタミンC

説明

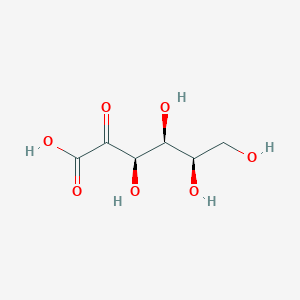

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid, also known as L-ascorbic acid or vitamin C, is a water-soluble vitamin that is essential for human health. It is involved in a wide range of physiological processes, including collagen synthesis, wound healing, and immune function. Vitamin C also acts as an antioxidant, protecting cells from damage caused by free radicals.

科学的研究の応用

抗酸化活性

プロビタミンCは、他のカロテノイドと同様に、高い抗酸化活性を示します . This compoundは、フリーラジカルのスカベンジングを促進し、慢性疾患から保護するのに役立ちます . この抗酸化特性により、this compoundは、健康と美容のさまざまな用途において価値のある成分となります。

視覚の健康

プロビタミンAカロテノイド(this compoundを含む)は、視覚の発達と維持に不可欠です . これにより、this compoundは、視覚の健康に関する研究や、目の健康を改善または維持することを目的としたサプリメントの開発において、重要な成分となっています。

病気の予防

this compoundは、器官を酸化ストレスから保護し、アテローム性動脈硬化症、がん、老化などの生命過程に関与する反応を促進する上で重要な役割を果たします . This compoundは、さまざまな疾患の治療法の研究開発において重要な化合物となります。

医薬品への応用

this compoundは、アスコルビン酸(AA)の不純物として、医薬品製剤中の分析物の定量のための医薬品標準品として使用されます . これにより、医薬品研究や品質管理において価値のある成分となっています。

COVID-19 研究

this compoundは、COVID-19 研究における注目すべき化合物として特定されています . This compoundの特性は、ウイルスに対する治療法または予防策の開発に貢献する可能性があります。

食品産業

this compoundは、自己膨張粉または発泡剤中の酒石酸の代替として使用されます . This compoundは、ベーキングパウダー中の酒石酸カリウムの代替としても使用され、顆粒状の発泡性塩の製造にも使用されます

作用機序

Target of Action

Provitamin C primarily targets enzymes involved in various metabolic pathways . It acts as a cofactor in these enzymatic reactions, facilitating the conversion of substrates into products .

Mode of Action

The compound interacts with its targets by donating electrons, a property that classifies it as a reducing agent . This electron donation can neutralize reactive oxygen species, thereby preventing oxidative damage . In enzymatic reactions, Provitamin C aids in the posttranslational formation of 4-hydroxyproline in -Xaa-Pro-Gly- sequences in collagens and other proteins .

Biochemical Pathways

Provitamin C is involved in several biochemical pathways. It plays a crucial role in the synthesis of collagen , a protein necessary for the health of skin, blood vessels, and connective tissues . It also contributes to the regulation of neurotransmitter synthesis and the metabolism of cholesterol .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Provitamin C are complex. As a water-soluble compound, it is readily absorbed and distributed throughout the body . The compound is metabolized in the liver and excreted in the urine .

Result of Action

The action of Provitamin C results in several molecular and cellular effects. Its antioxidant property helps protect cells from damage by reactive oxygen species . Its involvement in collagen synthesis supports the health of skin, blood vessels, and connective tissues . Furthermore, it aids in the synthesis of important neurotransmitters and the metabolism of cholesterol .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Provitamin C. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . For instance, Provitamin C is more stable at acidic pH and lower temperatures .

生化学分析

Biochemical Properties

Provitamin C is known for its significant role in various biochemical reactions. It serves as a powerful antioxidant and co-substrate for many redox enzymes involved in a range of processes from biosynthesis of collagen, carnitine, and neurotransmitters to chromatin modification . It interacts with enzymes, proteins, and other biomolecules, contributing to collagen synthesis, wound healing processes, bone formation facilitation, immune system enhancement, iron absorption promotion, maintenance of blood vessel integrity, and functioning as an effective antioxidant .

Cellular Effects

Provitamin C has profound effects on various types of cells and cellular processes. It influences cell function by maintaining immune function, contributing to collagen synthesis, and involving in cognitive health . Moreover, it impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Provitamin C is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the oxidation of the C2 carbon atom of their monosaccharide substrates, generating the characteristic, redox-reactive C2-C3 double bond of L-ascorbic acid and its analogs .

Temporal Effects in Laboratory Settings

The effects of Provitamin C change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Provitamin C vary with different dosages in animal models. Studies have shown that higher dietary Provitamin C intake and serum level results in higher Provitamin C-mediated signaling .

Metabolic Pathways

Provitamin C is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it also affects metabolic flux or metabolite levels .

Transport and Distribution

Provitamin C is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it also affects its localization or accumulation .

Subcellular Localization

The subcellular localization of Provitamin C and any effects on its activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36389-86-3 (mono-hydrochloride salt) | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID901313625 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16533-48-5 | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Provitamin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 2-O-β-D-Glucopyranosyl-L-ascorbic acid?

A: 2-O-β-D-Glucopyranosyl-L-ascorbic acid has been identified in various parts of the goji plant (Lycium barbarum), including the berries, rhizomes, stems, and leaves. [, ] While its concentration is highest in the berries, it is also present in other Solanaceae fruits like cherry tomatoes, cape gooseberries, eggplants, and green chili peppers. []

Q2: How does 2-O-β-D-Glucopyranosyl-L-ascorbic acid function as a provitamin C?

A: Studies in rats suggest that 2-O-β-D-Glucopyranosyl-L-ascorbic acid is absorbed both intact and as free ascorbic acid after ingestion. [, ] This suggests it can act as a precursor to vitamin C in vivo.

Q3: What are the potential advantages of using 2-O-β-D-Glucopyranosyl-L-ascorbic acid over ascorbic acid directly?

A: While research is ongoing, the glucosylated form of ascorbic acid, like 2-O-α-D-glucopyranosyl-l-ascorbic acid (AA-2G), may offer enhanced stability and bioavailability compared to ascorbic acid. [, ] Further research is needed to confirm if these properties extend to 2-O-β-D-Glucopyranosyl-L-ascorbic acid.

Q4: Are there synthetic routes to produce 2-O-β-D-Glucopyranosyl-L-ascorbic acid?

A: While research exists on the synthesis of the α-anomer, AA-2G, and other ascorbic acid derivatives, [, , ] the synthesis of 2-O-β-D-Glucopyranosyl-L-ascorbic acid has proven challenging. []

Q5: What are the challenges associated with utilizing 2-O-β-D-Glucopyranosyl-L-ascorbic acid in various applications?

A: The limited understanding of its stability, bioavailability, and potential long-term effects poses challenges for its widespread application. [] Additionally, the lack of efficient and scalable synthesis methods currently limits its availability from sources other than natural extracts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)

![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)